![molecular formula C15H15N3O3S B2509535 N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-88-2](/img/structure/B2509535.png)

N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

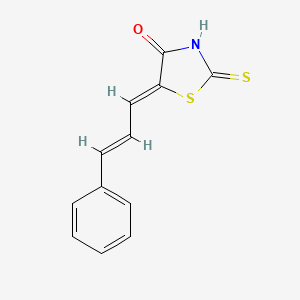

Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are important in medicinal chemistry as they are structural analogs of purines, which are components of nucleic acids .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, a series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines were synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substitutions possible on the pyrimidine ring. For example, 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine is a known compound .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the 2-methyl group side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate .Physical And Chemical Properties Analysis

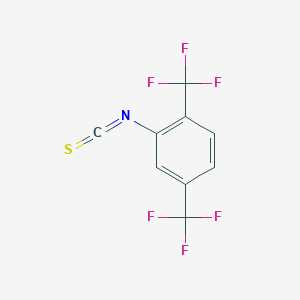

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure. For example, 2-Methoxy-5-methylphenyl isothiocyanate is a solid at room temperature .科学的研究の応用

Polymer Chemistry and Responsive Materials

This compound has been investigated for its potential in polymer chemistry. Researchers have synthesized novel polymers by incorporating N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide as a side chain. These polymers exhibit both thermal responsiveness and acid sensitivity in aqueous solutions. The combination of these properties was demonstrated through transmittance measurements, fluorescence studies, and 1H NMR spectroscopy. By adjusting the content of hydrophilic N-(2-methoxy-1,3-dioxan-5-yl) methylacrylamide (NMM) units, the lower critical solution temperature (LCST) of the copolymers can be tuned to higher temperatures .

Biological Activity and Drug Development

While there is limited direct research on the biological activity of this specific compound, it belongs to the class of indole derivatives. Indole derivatives have shown promising biological potential. For instance, related compounds have demonstrated anti-inflammatory and analgesic activities. Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such activities along with low ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Laboratory Applications

Laboratories may use N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide for various purposes. However, specific applications are not widely documented. It is essential to handle this compound with care, following safety guidelines for chemical handling and disposal .

Organic Synthesis and Ligand Development

Researchers have employed this compound in organic synthesis. For instance, it serves as a precursor for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, which is relevant for developing σ2 receptor ligands .

Crystal Growth and Material Science

Two phenylboronic ester derivatives related to this compound have been synthesized, and their single crystals were grown from hexane and petroleum ether. While the exact applications of these crystals are not explicitly stated, they contribute to the field of material science and crystallography .

作用機序

Target of Action

Similar thiazolopyrimidine compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer-related pathways.

Mode of Action

Thiazolopyrimidines, in general, are known to interact with their targets and disrupt their genetic pathways , which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

Given the anticancer activities of similar thiazolopyrimidine compounds , it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and DNA synthesis.

Result of Action

Similar thiazolopyrimidine compounds have been reported to exhibit potent cytotoxic activity , suggesting that this compound may also induce cell death in cancer cells.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGRDKSNAUXVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)